molecular formula C23H17Cl2N3O2S2 B2543172 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide CAS No. 864860-00-4

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide

Cat. No. B2543172
M. Wt: 502.43
InChI Key: MYPCNBPOECMATD-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound also known as a bicyclic compound (consisting of two rings), and an acetyl group attached to a tetrahydrothieno pyridine ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A suitable aryl benzaldehyde and 6 nitrobenzo[d]thiazol-2-amine were condensed in ethanol with a catalytic quantity of glacial acetic acid to create a related compound .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, depending on the functional groups present in the molecule. The compound , due to its complex structure, could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide” would depend on its specific molecular structure. Information on melting point and other physicochemical characteristics can be obtained through experimental methods .

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, has been identified as a potent inhibitor of PI3Kα and mTOR, both in vitro and in vivo. It was initially found to undergo deacetylation, leading to the exploration of various 6,5-heterocycles to improve metabolic stability. This research has implications for the development of new therapeutic agents targeting cancer and other diseases where PI3K/mTOR pathways are involved (Stec et al., 2011).

Molecular Docking and Antimicrobial Properties

A study on novel pyridine and fused pyridine derivatives, which share a similar scaffold to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide, revealed moderate to good binding energies towards GlcN-6-P synthase. This enzyme is a potential target for antimicrobial agents. The synthesized compounds also demonstrated antimicrobial and antioxidant activity, highlighting their potential as leads for developing new antimicrobial agents (Flefel et al., 2018).

Future Directions

Benzothiazole derivatives, due to their diverse biological activities, are a focus of ongoing research in medicinal chemistry. Future directions may include the synthesis of new derivatives, exploration of different synthetic pathways, and in-depth studies of their biological activities .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S2/c1-12(29)28-9-8-14-19(11-28)32-23(27-21(30)15-10-13(24)6-7-16(15)25)20(14)22-26-17-4-2-3-5-18(17)31-22/h2-7,10H,8-9,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPCNBPOECMATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide

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